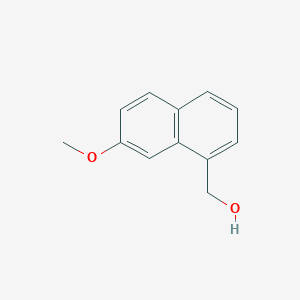
1-Hydroxymethyl-7-Methoxynaphthalene
Overview
Description
1-Hydroxymethyl-7-Methoxynaphthalene is a naphthalene derivative featuring a hydroxymethyl group (-CH₂OH) at the 1-position and a methoxy group (-OCH₃) at the 7-position.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs based on substituents, molecular weight, and properties:
*Calculated based on molecular formula C₁₂H₁₂O₂.
Key Comparative Insights
Physicochemical Properties
- Hydrogen Bonding: Compounds with hydroxyl groups (e.g., 2-hydroxy-7-methoxynaphthalene derivatives) exhibit intramolecular H-bonding, enhancing stability and reducing solubility in nonpolar solvents compared to non-hydroxylated analogs .
- Methoxy vs.
Toxicological Profiles
- Methylnaphthalenes : 1- and 2-Methylnaphthalene exhibit intermediate inhalation toxicity (LOAEL ~50 ppm in rodents) and hepatotoxicity due to cytochrome P450-mediated oxidation .
- 1-Methoxynaphthalene : Demonstrates lower acute toxicity (oral LD₅₀ >2,000 mg/kg in rats), likely due to reduced metabolic activation compared to methyl derivatives .
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(7-methoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H12O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7,13H,8H2,1H3 |
InChI Key |
KKHXVSYMLBYDET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CO)C=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















